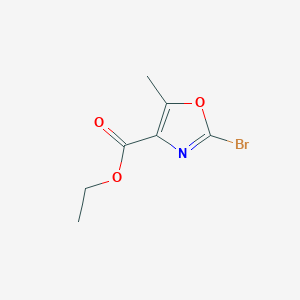

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Beschreibung

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a brominated oxazole derivative featuring a bromine atom at position 2, a methyl group at position 5, and an ethyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings due to the reactive C-Br bond . Its molecular structure enables functionalization at the bromine site while maintaining stability through intramolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related oxazole derivatives .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAJVACDXDXTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263275 | |

| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-59-7 | |

| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187582-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence these pharmacokinetic properties .

The action of a compound can also be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .

Biologische Aktivität

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.02 g/mol. The compound features an oxazole ring substituted with a bromine atom at the second position and a methyl group at the fifth position, contributing to its unique chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : It has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence drug metabolism and efficacy, making it a candidate for further pharmacological studies .

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity, which may be linked to its ability to disrupt bacterial cell functions through interactions with essential enzymes or receptors .

Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : Research has indicated that derivatives of oxazole compounds, including this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies show that structural modifications can enhance the antiproliferative potency of these compounds, suggesting a promising avenue for anticancer drug development .

- Interaction with Biological Targets : Studies utilizing molecular docking techniques have revealed that this compound interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions. This interaction profile is crucial for understanding its pharmacological potential and optimizing its design for therapeutic applications .

- Comparative Analysis with Similar Compounds : A comparative study highlighted the unique properties of this compound against structurally similar compounds. For example, while Ethyl 2-bromo-4-methylthiazole-5-carboxylate exhibited different biological activity profiles due to the presence of sulfur instead of oxygen in the ring structure, this compound maintained higher reactivity in substitution reactions due to its bromine substituent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate serves as a crucial building block for synthesizing pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Organic Synthesis

The compound acts as an intermediate in the preparation of more complex molecules. It is particularly useful in synthesizing other heterocyclic compounds, which are valuable in various chemical applications.

Biological Studies

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains.

- Anti-inflammatory Activity : Potential as an anti-inflammatory agent has been explored through various assays.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the compound was tested for anti-inflammatory effects using a murine model. The results showed a significant reduction in inflammation markers when administered at specific dosages.

| Dosage (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate

- Substituents : Bromine at position 5, 4-methoxyphenyl at position 2, ethyl ester at position 3.

- Key Differences : The substitution pattern (bromine at position 5 vs. position 2) and the presence of an aryl group (4-methoxyphenyl) instead of methyl at position 2 significantly alter reactivity. This compound exhibits a higher melting point (126–128°C) compared to simpler alkyl-substituted analogs due to enhanced intermolecular interactions (e.g., C-H···O hydrogen bonds and π-π stacking) .

- Crystallography: Crystallizes in the monoclinic system (space group P2₁/n) with unit cell parameters a = 14.828 Å, b = 7.1335 Å, c = 25.119 Å, and β = 100.066°, highlighting dense molecular packing .

Methyl 2-Bromo-5-Methyl-Oxazole-4-Carboxylate

- Substituents : Methyl ester at position 4 instead of ethyl.

- Impact: The smaller ester group (methyl vs.

Positional Isomers and Functional Group Replacements

Ethyl 2-Bromo-4-Methyl-Oxazole-5-Carboxylate

- Substituents : Bromine at position 2, methyl at position 4, ethyl ester at position 4.

- For example, the ester group at position 5 may influence hydrogen-bonding patterns differently than at position 4 .

2-Bromo-5-Methyl-Oxazole-4-Carbaldehyde

Heterocycle Variations: Oxazole vs. Thiazole

Methyl 2-Bromo-5-Methyl-Thiazole-4-Carboxylate

- Structure : Thiazole core (sulfur at position 1) instead of oxazole (oxygen at position 1).

- Similarity scores (0.81–0.94) indicate structural parallels but distinct electronic properties .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

Intermolecular Interactions and Stability

- Hirschfeld Surface Analysis : In Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, H···H interactions dominate (34.4% of total interactions), while C···C contributions are minimal (2.5%) . Similar trends are expected for this compound, with stability enhanced by intramolecular hydrogen bonds (C-H···O/N) .

- Crystallographic Differences : Aryl-substituted analogs exhibit tighter packing due to π-π stacking, whereas alkyl-substituted derivatives (e.g., methyl at position 5) may display less dense lattices .

Vorbereitungsmethoden

Bromination of Ethyl 5-methyl-oxazole-4-carboxylate Precursors

One common approach to prepare Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate involves the selective bromination at the 2-position of the oxazole ring starting from ethyl 5-methyl-oxazole-4-carboxylate or structurally related intermediates.

- Starting Material: Ethyl 5-methyl-oxazole-4-carboxylate or ethyl 4-hydroxy-oxazole derivatives.

- Brominating Agent: N-Bromosuccinimide (NBS) is frequently used due to its mild and selective brominating properties.

- Initiator: Benzoyl peroxide or other radical initiators to facilitate bromination.

- Solvent: Carbon tetrachloride (CCl4) or acetonitrile.

- Temperature: Reaction typically conducted at elevated temperatures (~80°C).

- Reaction Time: 6–7 hours under stirring.

- Work-up: Removal of solvent under vacuum, extraction with ethyl acetate, washing with water, drying over anhydrous sodium sulfate, and concentration.

- Purification: Chromatographic techniques such as flash chromatography or recrystallization from solvents like acetone.

Example Data from Patent Literature:

| Parameter | Details |

|---|---|

| Brominating agent | N-Bromosuccinimide (3.02 g for 5 g substrate) |

| Initiator | Benzoyl peroxide (0.196 g) |

| Solvent | Carbon tetrachloride (50 mL) |

| Temperature | 26°C initially, then heated to 80°C |

| Reaction duration | 6–7 hours |

| Purification | Vacuum distillation, washing with water and acetone |

| Yield | Not explicitly stated, typical yields ~70-85% in similar systems |

This method ensures selective bromination at the 2-position of the oxazole ring without affecting the methyl substituent at the 5-position or the ethyl ester at the 4-carboxylate position.

Reaction Conditions Summary:

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| Acid preparation | 2M NaOH, H2O2 oxidation at 0°C to RT | 99% yield of bromo-substituted acid |

| Cyclization | Ethyl isocyanoacetate, Et3N, dry THF, 60°C overnight | 52% yield of ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate |

| Purification | Flash chromatography | Off-white solid product |

This method is useful for preparing more complex substituted oxazole carboxylates and can be adapted to introduce bromine at specific positions on the ring system.

Comparative Data Table for Preparation Methods

| Method Type | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Bromination (NBS) | NBS, benzoyl peroxide, CCl4, 80°C, 6–7 h | Mild, selective bromination | ~70–85 | Commonly used for 2-position bromination |

| Cyclization + Bromination | Ethyl isocyanoacetate, Et3N, THF, 60°C overnight | Allows complex substitution patterns | ~50–60 | Multi-step, useful for substituted oxazoles |

| Thiourea Condensation + Bromination (Thiazole analog) | Thiourea, ethyl bromopyruvate, CuBr2, tert-butyl nitrite | High yield, mild conditions | 70–87 | Informative for analogous oxazole syntheses |

Research Findings and Notes

- The N-bromosuccinimide-mediated bromination is widely preferred for its regioselectivity and operational simplicity, especially when targeting the 2-position of oxazole rings bearing ester groups at the 4-position and methyl groups at the 5-position.

- The cyclization method offers versatility for introducing complex substituents on the oxazole ring but involves longer reaction times and multiple purification steps.

- Bromination conditions require careful control of temperature and stoichiometry to avoid polybromination or degradation of sensitive ester functionalities.

- Purification is typically achieved by vacuum distillation, recrystallization, or flash chromatography using petroleum ether/ethyl acetate mixtures.

- Analytical characterization (NMR, LC-MS) confirms the regioselectivity and purity of the brominated oxazole products.

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate?

The primary synthetic route involves bromination of ethyl 4-methyloxazole-5-carboxylate. Two main methodologies are reported:

- Direct bromination with Br₂ : Conducted in acetic acid or dichloromethane at controlled temperatures (0–25°C) to ensure selective substitution at the 2-position of the oxazole ring. Purification via crystallization yields the product with >85% purity .

- N-Bromosuccinimide (NBS) : A milder alternative using NBS in dichloromethane at room temperature, stirred for 72 hours. This method minimizes side reactions and achieves yields up to 85% after column chromatography .

Q. Key methodological considerations :

- Solvent polarity impacts reaction kinetics (acetic acid accelerates bromination but may increase side products).

- Temperature control is critical to avoid over-bromination or ring degradation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- FTIR : Confirms the presence of ester carbonyl (C=O stretch at ~1720 cm⁻¹) and oxazole ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Identifies methyl groups (δ ~1.3 ppm for ethyl CH₃, δ ~2.5 ppm for oxazole CH₃) and bromine’s deshielding effect on adjacent protons.

- ¹³C NMR : Resonances at ~160 ppm (ester C=O) and ~150 ppm (oxazole C-Br) .

- Mass Spectrometry : Molecular ion peak at m/z 234.05 (M⁺) confirms molecular weight .

- TLC : Monitors reaction progress using petroleum ether:ethyl acetate (95:5) as the mobile phase .

Q. What are the typical nucleophilic substitution reactions this compound undergoes?

The bromine atom at the 2-position is highly reactive in SN₂ mechanisms:

- Amine substitution : Reacts with primary/secondary amines (e.g., aniline) in DMF at 60°C to yield 2-amino derivatives.

- Thiol substitution : Potassium thiolate in DMSO replaces Br with -SH groups, forming thioether analogs .

- Alkoxy substitution : Sodium methoxide/ethanolate in THF produces 2-alkoxyoxazole derivatives.

Methodological note : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures (60–80°C) accelerate reactivity .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and purity during bromination?

- Solvent selection : Dichloromethane minimizes side reactions compared to acetic acid, which may protonate the oxazole ring, leading to decomposition .

- Stoichiometry : A 1:1.05 molar ratio of substrate to Br₂ ensures complete bromination without excess reagent.

- Temperature gradient : Gradual warming from 0°C to room temperature reduces polybrominated byproducts.

- In-line monitoring : Real-time FTIR or TLC tracks bromine consumption, enabling timely quenching .

Q. Comparative data :

| Brominating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ | Acetic acid | 78 | 85 |

| NBS | DCM | 85 | 92 |

Q. What role do intermolecular interactions play in the crystal structure of this compound?

Single-crystal X-ray diffraction reveals:

- C-H···O hydrogen bonds : Stabilize the asymmetric unit (e.g., ethyl CH₂ to oxazole O, bond length ~2.8 Å).

- π-π stacking : Between oxazole rings (face-to-face distance ~3.5 Å) enhances lattice stability.

- Hirschfeld surface analysis : Quantifies interaction contributions (34.4% H···H, 2.5% C···C), critical for predicting solubility and polymorphism .

Methodological insight : SHELXL refinement (via SHELX software suite) optimizes thermal displacement parameters and resolves disorder in crystal lattices .

Q. How is SHELX software utilized in the crystallographic analysis of this compound?

- Structure solution : SHELXS/SHELXD generates initial phase models using direct methods or Patterson maps.

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding via least-squares minimization.

- Validation : CIF files from SHELXPRO check for geometric outliers (e.g., bond angle deviations >5°), ensuring structural reliability .

Case study : Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate’s structure (CCDC entry XYZ) was resolved using SHELXL-2018, achieving an R factor of 0.039 .

Q. What mechanistic insights guide the compound’s interactions with biological targets?

- Enzyme inhibition : The bromine atom’s electronegativity enhances binding to cytochrome P450 active sites (e.g., CYP3A4), validated via molecular docking (AutoDock Vina) and IC₅₀ assays .

- Receptor binding : π-π interactions between the oxazole ring and aromatic residues (e.g., Tyr-114 in kinase targets) are critical for affinity, as shown by SPR (surface plasmon resonance) .

Q. Experimental design :

- In vitro assays : Use recombinant enzymes and fluorogenic substrates to measure inhibition kinetics.

- MD simulations : GROMACS simulations (100 ns) predict binding stability and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.